molecular formula C4H8O3 B152325 (R)-3-Hydroxybutyric acid CAS No. 625-72-9

(R)-3-Hydroxybutyric acid

Cat. No. B152325
CAS RN: 625-72-9
M. Wt: 104.1 g/mol
InChI Key: WHBMMWSBFZVSSR-GSVOUGTGSA-N
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Description

(R)-3-Hydroxybutyric acid (R-3HB) is a chiral compound with significant physiological functions in the human body and potential industrial applications. It is a monomeric unit that can be polymerized to form poly[(R)-3-hydroxybutyrate] (PHB), a biodegradable polyester with properties suitable for various applications, including the production of bioplastics .

Synthesis Analysis

The synthesis of PHB and its copolymers can be achieved through various methods. Enzyme-catalyzed synthesis allows for the formation of macroscopic PHB granules in vitro when polyhydroxyalkanoate (PHA) synthase is exposed to (R)-3-hydroxybutyryl coenzyme A . Ring-opening polymerization is another method used to synthesize copolymers of (R)-3HB with other hydroxyalkanoic acids, which can alter the physical properties of the resulting material . Additionally, a novel Halomonas sp. OITC1261 has been identified for the efficient production of R-3HB under aerobic conditions, which could contribute to improved mass production technology .

Molecular Structure Analysis

The molecular structure of PHB and its copolymers has been extensively studied using techniques such as NMR spectroscopy, X-ray diffraction, and differential scanning calorimetry. These studies have revealed the random sequence distribution of monomeric units in copolymers and the influence of composition on the crystallinity and melting temperatures of the materials . High-resolution solid-state 13C NMR studies have provided insights into the different phases present in solid PHB, including crystalline and amorphous regions .

Chemical Reactions Analysis

PHB undergoes hydrolytic degradation under various conditions, leading to the formation of monomeric products such as 3HB and crotonic acid. The kinetics and mechanism of this degradation have been studied, revealing that the process is influenced by factors such as the physical state of the PHB matrix and the pH of the environment . Enzymatic degradation has also been explored, with specific enzymes such as PHB depolymerase and lipase being able to degrade PHB and its copolymers, yielding monomers and oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of PHB and its copolymers are determined by their composition and synthesis methods. These properties include glass-transition temperatures, melting temperatures, crystallinity, and enzymatic degradability. Copolymers with different hydroxyalkanoic acids exhibit varied thermal properties and degradability profiles, which can be tailored for specific applications . The enzymatic degradability of these materials is particularly important for their potential use in biomedical applications and environmentally friendly packaging .

Scientific Research Applications

  • Antioxidant Applications

    • Field: Chemistry
    • Application: “®-3-Hydroxybutyric acid” can be used in the production of antioxidants . These antioxidants have promising applications in therapeutic and industrial applications due to their high efficiency, specificity, and environmentally friendly properties .
    • Method: The antioxidant effect depends on the number and position of the hydroxyl groups . The presence of other functional groups and their position with respect to hydroxyl groups have been shown to affect the antioxidant and antiradical activity .
    • Results: The diverse range of applications of this simple polyphenol is due to a fine amalgam between its antioxidant and prooxidant potential .
  • Phenolic Compounds

    • Field: Food & Function
    • Application: “®-3-Hydroxybutyric acid” can be used in the production of phenolic compounds . These compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use by several industries .
    • Method: Phenolic compounds are considered antioxidants due to the donation of a hydrogen atom and/or an electron to free radicals, causing the break of chain reaction of oxidation . The antioxidant effect depends on the number and position of the hydroxyl groups .
    • Results: Despite the large number of scientific studies on this topic, some issues still need to be studied and solved, such as the understanding of the main actions of these compounds in organisms .

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas of ongoing research, and unanswered questions that could be the focus of future studies.


For a comprehensive analysis of a specific compound like “®-3-Hydroxybutyric acid”, you would need to consult multiple sources, including textbooks, research articles, and safety data sheets. Please note that not all categories may be applicable to all compounds. For example, ‘Mechanism of Action’ is typically relevant to bioactive compounds like drugs or pesticides, but may not be relevant for a simple inorganic salt.


I hope this general approach helps! If you have a specific question about “®-3-Hydroxybutyric acid” or another compound, feel free to ask!


properties

IUPAC Name

(3R)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBMMWSBFZVSSR-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29435-48-1, 141455-97-2
Record name Poly[(-)-3-hydroxybutyric acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29435-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Microbial poly(3-hydroxybutyrate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141455-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3041829
Record name D-3-Hydroxybutyric acid
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(R)-3-Hydroxybutyric acid

CAS RN

625-72-9
Record name (R)-3-Hydroxybutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybutanoic acid, (R)-
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Record name D-3-Hydroxybutyric acid
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Record name (R)-3-hydroxybutyric acid
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Record name 3-HYDROXYBUTANOIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148ULJ1DF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

49 - 50 °C
Record name 3-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,390
Citations
Y Tokiwa, CU Ugwu - Journal of biotechnology, 2007 - Elsevier
The escalating problems regarding the treatment of plastic waste materials have led to development of biodegradable plastics. At present, a number of aliphatic polyesters; such as poly[…
Number of citations: 120 www.sciencedirect.com
TD Hirt, P Neuenschwander… - … Chemistry and Physics, 1996 - Wiley Online Library
We describe the preparation of telechelic OH‐terminated poly[(R)‐3‐hydroxybutyric acid] (PHB) and poly{[(R)‐3‐hydroxybutyric acid]‐co‐[(R)‐3‐hydroxyvaleric acid]} (PHB/HV), on a …
Number of citations: 146 onlinelibrary.wiley.com
H Abe, Y Doi - International journal of biological macromolecules, 1999 - Elsevier
Poly[(R)-3-hydroxybutyric acid] and its copolymers were prepared by biosynthetic and chemosynthetic methods. The films of polyesters were prepared by both the solution-cast and melt-…
Number of citations: 151 www.sciencedirect.com
S Kusaka, H Abe, SY Lee, Y Doi - Applied Microbiology and Biotechnology, 1997 - Springer
Poly[(R)-3-hydroxybutyric acid] (PHB) was produced at 37 C by a recombinant Escherichia coli harboring the Alcaligenes eutrophus biosynthesis phbCAB genes in Luria-Bertani media …
Number of citations: 176 link.springer.com
CU Ugwu, Y Tokiwa, T Ichiba - Bioresource technology, 2011 - Elsevier
Feasibility of producing (R)-3-hydroxybutyric acid ((R)-3-HB) using wild type Azohydromonas lata and its mutants (derived by UV mutation) was investigated. A. lata mutant (M5) …
Number of citations: 20 www.sciencedirect.com
N Koyama, Y Doi - Polymer, 1997 - Elsevier
The miscibility of binary blends of bacterial poly[(R)-3-hydroxybutyric acid] /P[(R)-3HB] n0 ⊮M w = 650 000) with poly[(S)-lactic acid] /P[(S)-LA] n0 ⊮f various molecular weights (M w = …
Number of citations: 213 www.sciencedirect.com
H Abe, Y Doi, H Aoki, T Akehata - Macromolecules, 1998 - ACS Publications
The films of random copolymers of (R)-3-hydroxybutyric acid with different hydroxyalkanoic acids such as (R)-3-hydroxypentanoic acid, (R)-3-hydroxyhexanoic acid, 4-hydroxybutyric …
Number of citations: 234 pubs.acs.org
H Ariffin, H Nishida, Y Shirai, MA Hassan - Polymer Degradation and …, 2010 - Elsevier
Highly selective transformation of poly[(R)-3-hydroxybutyric acid] (PHB) into trans-crotonic acid was achieved by thermal degradation using Mg compounds: MgO and Mg(OH) 2 as …
Number of citations: 91 www.sciencedirect.com
Q Liu, SP Ouyang, A Chung, Q Wu… - Applied microbiology and …, 2007 - Springer
Production of R-3-hydroxybutyric acid (3HB) was observed when genes of β-ketothiolase (PhbA), acetoacetyl CoA reductase (PhbB), and thioesterase II (TesB) were jointly expressed …
Number of citations: 92 link.springer.com
M Biernacki, J Riechen, U Hähnel, T Roick, K Baronian… - AMB Express, 2017 - Springer
(R)-3-hydroxybutyric acid can be used in industrial and health applications. The synthesis pathway comprises two enzymes, β-ketothiolase and acetoacetyl-CoA reductase which …
Number of citations: 13 link.springer.com

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